Cas no 1630906-99-8 (methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride)

Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic amino ester compound with a rigid molecular framework, offering structural stability and steric specificity. The hydrochloride salt enhances solubility and handling properties, making it suitable for synthetic applications. Its bicyclo[2.2.2]octane core provides a constrained geometry, useful in medicinal chemistry for designing conformationally restricted analogs or chiral auxiliaries. The trans-3-amino and ester functionalities enable further derivatization, facilitating its use as a building block in asymmetric synthesis or drug discovery. The compound’s well-defined stereochemistry and stability under standard conditions make it a reliable intermediate for research and industrial applications.
methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride structure
1630906-99-8 structure
Product Name:methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
CAS No:1630906-99-8
MF:C10H18ClNO2
MW:219.70842218399
MDL:MFCD28166288
CID:2094270
PubChem ID:91663871
Update Time:2025-06-10

methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
    • methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
    • Methyl-(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate HCl
    • D73164
    • Bicyclo[2.2.2]octane-2-carboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (2R,3R)-rel-
    • rel-(2S,3S)-methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
    • MFCD28166288
    • methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
    • SCHEMBL20576511
    • CS-0059088
    • 1630906-99-8
    • methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
    • Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate HCl
    • (2S,3S)-methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
    • 2173637-41-5
    • AKOS037644363
    • AS-52202
    • methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
    • MFCD31620811
    • P14580
    • MDL: MFCD28166288
    • Inchi: 1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m0./s1
    • InChI Key: WMXDQFWQOGJYEQ-DPRHYWCPSA-N
    • SMILES: Cl.O(C)C([C@@H]1[C@H](C2CCC1CC2)N)=O

Computed Properties

  • Exact Mass: 219.1026065g/mol
  • Monoisotopic Mass: 219.1026065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride Pricemore >>

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methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride Related Literature

Additional information on methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride

Comprehensive Overview of Methyl trans-3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride (CAS No. 1630906-99-8)

Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS No. 1630906-99-8) is a bicyclic organic compound with significant potential in pharmaceutical and chemical research. Its unique bicyclo[2.2.2]octane scaffold and functional groups make it a valuable intermediate for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers are increasingly interested in this compound due to its structural rigidity and ability to modulate biological targets with high specificity.

The compound’s methyl ester and amino hydrochloride moieties enhance its solubility and stability, making it suitable for various synthetic applications. Recent studies highlight its role in designing neuroprotective agents, as the bicyclic framework mimics natural alkaloids. This has spurred interest in platforms like PubMed and Reaxys, where queries such as "bicyclo[2.2.2]octane derivatives in drug design" or "CAS 1630906-99-8 applications" have surged. The compound’s stereochemistry (trans-3 configuration) is also a focal point for researchers exploring chiral synthesis methods.

From an industrial perspective, methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is synthesized via multistep organic reactions, often involving catalytic hydrogenation or asymmetric aminohydroxylation. Its purity and yield are critical for scaling, a topic frequently discussed in forums like ScienceDirect and ACS Publications. Environmental considerations, such as green chemistry approaches, are also gaining traction, aligning with global trends toward sustainable synthesis.

Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing this compound. Users often search for "HPLC methods for bicyclo[2.2.2]octane derivatives" or "NMR data of CAS 1630906-99-8," reflecting the demand for precise quality control. Additionally, computational tools (molecular docking, DFT calculations) are employed to predict its interactions with biological targets, a hot topic in AI-driven drug discovery.

In summary, methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride exemplifies the intersection of medicinal chemistry and material science. Its versatility and relevance to CNS disorders and catalysis ensure its prominence in both academic and industrial research. As synthetic methodologies advance, this compound is poised to play a pivotal role in next-generation therapeutics.

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